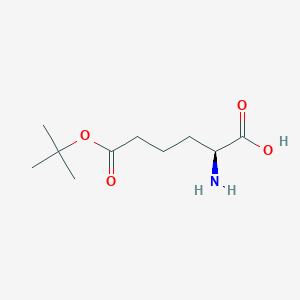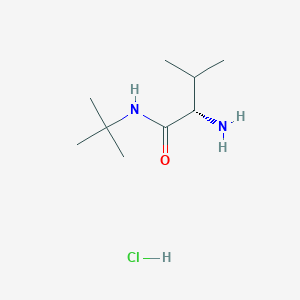
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
描述
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide, also known as 4-MeONap-Gly-OH, is a glycinamide derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide involves the synthesis of the key intermediate 4-methoxynaphthalen-2-amine, followed by coupling with (2S)-2-amino-3-hydroxypropanoic acid.
Starting Materials
4-methoxynaphthalen-2-carboxylic acid, thionyl chloride, ammonia, sodium hydroxide, (2S)-2-amino-3-hydroxypropanoic acid, coupling reagents (e.g. EDC, HOBt)
Reaction
4-methoxynaphthalen-2-carboxylic acid is reacted with thionyl chloride to form 4-methoxynaphthalen-2-chloride., 4-methoxynaphthalen-2-chloride is then reacted with ammonia to form 4-methoxynaphthalen-2-amine., (2S)-2-amino-3-hydroxypropanoic acid is protected with a suitable protecting group (e.g. Boc) and then coupled with 4-methoxynaphthalen-2-amine using a coupling reagent (e.g. EDC, HOBt) to form the desired product, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide., The protecting group is then removed using a suitable deprotection reagent (e.g. TFA) to obtain the final product.
作用机制
The mechanism of action of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH is not fully understood, but it has been suggested that this compound may act as a neuroprotective agent by inhibiting oxidative stress and inflammation. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to modulate the activity of glutamate and GABA receptors, which are involved in synaptic transmission.
生化和生理效应
Studies have shown that (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has several biochemical and physiological effects. This compound has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one of the limitations of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH could facilitate its use in future research.
科学研究应用
The potential therapeutic applications of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH have been extensively studied in scientific research. This compound has been shown to exhibit neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
属性
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFIMTXSQJZID-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427361 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
CAS RN |
81607-67-2 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81607-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















